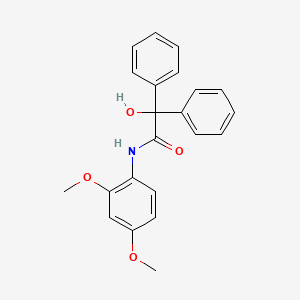
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly known as AMD3100, is a small molecule antagonist of the CXCR4 chemokine receptor. This compound has gained significant attention due to its potential applications in scientific research, particularly in the fields of stem cell mobilization and cancer treatment. In
Applications De Recherche Scientifique
AMD3100 has been extensively studied for its potential applications in scientific research. One of the most promising applications of AMD3100 is in stem cell mobilization. This compound has been shown to increase the number of hematopoietic stem cells in the bloodstream, which can be harvested for transplantation. Additionally, AMD3100 has been investigated for its potential use in cancer treatment. CXCR4 is overexpressed in many types of cancer, and blocking this receptor with AMD3100 has been shown to inhibit cancer cell migration and invasion.
Mécanisme D'action
AMD3100 works by binding to the CXCR4 receptor and preventing the binding of its natural ligand, CXCL12. This binding prevents the activation of downstream signaling pathways, which ultimately leads to the inhibition of cell migration and invasion.
Biochemical and Physiological Effects
AMD3100 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on stem cell mobilization and cancer treatment, AMD3100 has also been shown to inhibit HIV infection by preventing the entry of the virus into host cells. Additionally, AMD3100 has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
AMD3100 has several advantages for lab experiments. It is a small molecule that is easily synthesized and can be administered orally or intravenously. Additionally, AMD3100 has been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to using AMD3100 in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, AMD3100 has been shown to have some off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for the study of AMD3100. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer. Additionally, AMD3100 could be further studied for its potential use in the treatment of other inflammatory diseases. Finally, the development of new derivatives of AMD3100 with improved pharmacokinetic properties could lead to more effective treatments for a variety of diseases.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)15-13(18)12-7-8-14-16(12)2/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYKVIZDFFWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264785.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264788.png)
![2-ethyl 4-propyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4264790.png)
![5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4264800.png)
![6-bromo-N-[1-(4-isopropylphenyl)propyl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264805.png)

![6-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264829.png)
![2-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4264835.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264837.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264841.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264848.png)
![diisopropyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264856.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4264878.png)
![N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide]](/img/structure/B4264881.png)